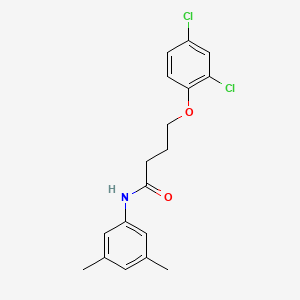
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
説明
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide, also known as Dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most popular herbicides in the world. Dicamba is a selective herbicide, which means it only targets certain types of weeds while leaving crops unharmed.
作用機序
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the target plants and transported to the growing points, where it interferes with the production of auxins, which are hormones that regulate plant growth. This leads to abnormal growth and eventually, the death of the plant.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has been shown to have a range of biochemical and physiological effects on plants. It can cause cell division to slow down, leading to stunted growth. It can also cause the leaves to curl and become distorted. In addition, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can affect the photosynthetic process, leading to reduced chlorophyll production and decreased energy production.
実験室実験の利点と制限
One of the main advantages of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is its effectiveness against a wide range of broadleaf weeds. It is also relatively easy to apply and has a low risk of leaching into groundwater. However, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can be toxic to non-target plants and can have negative effects on soil microorganisms. In addition, the use of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can lead to the development of herbicide-resistant weeds, which can be difficult to control.
将来の方向性
There are several areas of research that could be explored in the future regarding 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide. One area is the development of new formulations that are more effective and have fewer negative effects on the environment. Another area is the study of the long-term effects of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide on soil health and biodiversity. Additionally, research could be conducted on the potential use of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide in combination with other herbicides to reduce the risk of herbicide-resistant weeds. Finally, the development of new methods for the synthesis of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is a synthetic herbicide that has been widely used in agriculture for several decades. It is effective against a wide range of broadleaf weeds and has been extensively studied for its herbicidal properties. 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide works by disrupting the growth and development of plants and has a range of biochemical and physiological effects on plants. While 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has several advantages, such as its effectiveness and ease of application, it also has limitations, such as its potential negative effects on non-target plants and soil microorganisms. Future research could focus on the development of new formulations, the study of long-term effects, the potential use of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide in combination with other herbicides, and the development of new synthesis methods.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is commonly used in combination with other herbicides, such as glyphosate, to increase its effectiveness. In addition to its use in agriculture, 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is also used in research to study the effects of herbicides on plant physiology and ecology.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-12-8-13(2)10-15(9-12)21-18(22)4-3-7-23-17-6-5-14(19)11-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHZGRIPHYIITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
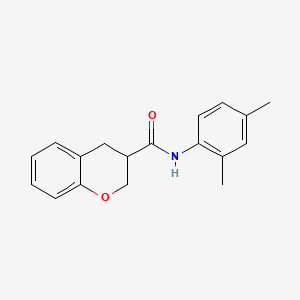
![1,3-dimethyl-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4854360.png)
![methyl 7-methyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4854372.png)
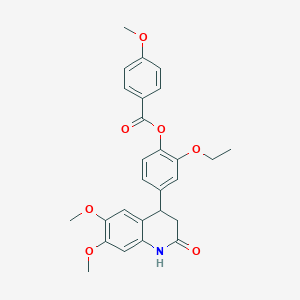
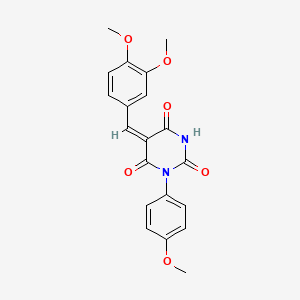
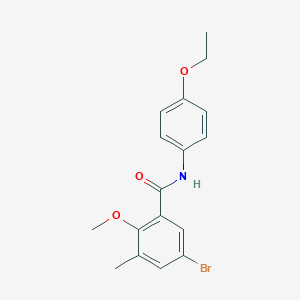
![4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4854417.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)
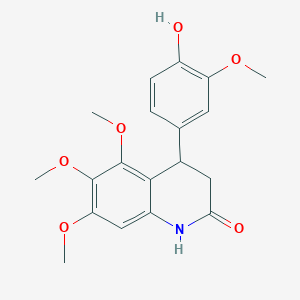
![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)